molecular formula C13H19NO2 B3242635 Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- CAS No. 152677-24-2

Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy-

Cat. No.: B3242635
CAS No.: 152677-24-2
M. Wt: 221.29 g/mol
InChI Key: BOOLDCKQKYDCKO-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- (IUPAC name: N-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanamine) is a substituted phenethylamine derivative characterized by a 3,4-dimethoxy-substituted benzene ring and an N-cyclopropyl group on the ethylamine side chain. The 3,4-dimethoxy substitution pattern is common in serotonergic agonists, while the N-cyclopropyl moiety may influence receptor binding affinity and metabolic stability compared to other N-substituents .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-3-10(9-13(12)16-2)7-8-14-11-4-5-11/h3,6,9,11,14H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOLDCKQKYDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256075
Record name N-Cyclopropyl-3,4-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152677-24-2
Record name N-Cyclopropyl-3,4-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152677-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3,4-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then subjected to reductive amination with cyclopropylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-cyclopropyl-3,4-dimethoxybenzeneethanamine:

Compound Name N-Substituent Ring Substituents Molecular Formula Molecular Weight Key Features/Applications
N-cyclopropyl-3,4-dimethoxy- Cyclopropyl 3,4-dimethoxy C₁₃H₁₉NO₂ 221.30 (calc.) Hypothesized serotonergic activity
25H-NBOMe (N-benzyl-2,5-dimethoxy-) Benzyl 2,5-dimethoxy C₁₈H₂₂NO₃ 297.38 Potent 5-HT₂A agonist; high toxicity
25B-NBOMe (N-benzyl-4-bromo-2,5-dimethoxy-) Benzyl 4-bromo-2,5-dimethoxy C₁₈H₂₁BrNO₃ 379.27 Enhanced receptor affinity vs. 2C-B
3,4-Dimethoxy-N-methylphenethylamine HCl Methyl 3,4-dimethoxy C₁₁H₁₇NO₂·HCl 217.72 (free base: 181.23) Improved solubility (HCl salt)
Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) Phenylmethylene 3,4-dimethoxy C₁₇H₁₉NO₂ 269.34 Schiff base derivative; synthetic intermediate

Key Observations :

  • N-Substituent Impact : The N-cyclopropyl group may confer unique pharmacokinetic properties. Cyclopropyl’s small size and rigidity could enhance blood-brain barrier penetration compared to bulkier benzyl groups (e.g., NBOMe series) but reduce receptor affinity relative to N-methyl derivatives .
  • Ring Substituents: 3,4-Dimethoxy substitution is associated with serotonin receptor modulation, whereas 2,5-dimethoxy derivatives (e.g., NBOMe) exhibit higher hallucinogenic potency .
In Vivo Activity (Mouse Models)

Data from highlight the potency of NBOMe compounds versus 2C derivatives and LSD:

Compound Effective Dose (mg/kg) Sensorimotor Response (ED₅₀) Open Field Test (Locomotion Inhibition)
25I-NBOMe 0.001–10 0.01 Significant reduction at 0.1 mg/kg
2C-B 0.1–10 1.0 Moderate inhibition at 1 mg/kg
LSD 0.1–10 0.1 Mild effects at 1 mg/kg

Comparison :

  • NBOMe derivatives (e.g., 25I-NBOMe) are 10–100× more potent than 2C-B and LSD in sensorimotor tests .
  • The absence of benzyl substitution in N-cyclopropyl-3,4-dimethoxybenzeneethanamine may reduce toxicity risks compared to NBOMe compounds, which show severe adverse effects at low doses (e.g., seizures, hyperthermia) .
ADMET and Molecular Docking Insights

demonstrates that methoxy-substituted phenethylamines (e.g., 4-methoxybenzeneethanamine) exhibit favorable drug-likeness and anti-quorum sensing activity.

  • Moderate logP (~3.3, inferred from XLogP3 in ), balancing solubility and membrane permeability.
  • Binding to serotonin receptors (5-HT₂A/2C) via π-π interactions with the dimethoxybenzene ring .

Biological Activity

Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy- (also known as a specific derivative of benzeneethanamine) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 181.2316 g/mol
  • IUPAC Name : Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy-
  • CAS Registry Number : 120-20-7

The compound features a benzene ring substituted with an ethanamine group and two methoxy groups at the 3 and 4 positions. The presence of the cyclopropyl group is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that benzeneethanamine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives showed moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cell division and growth .

Antimicrobial Activity

Benzeneethanamine derivatives have also demonstrated antimicrobial properties. In a GC-MS profiling study, compounds similar to benzeneethanamine were identified as having significant antibacterial activity against various pathogens . The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes.

The biological activity of benzeneethanamine is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways in cancer cells.
  • Cell Cycle Arrest : By interfering with microtubule dynamics, they can induce cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis through mitochondrial pathways .

Study 1: Cytotoxicity in Cancer Cell Lines

In a controlled laboratory setting, benzeneethanamine derivatives were tested against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
A54925Tubulin polymerization inhibition
HeLa30Apoptosis induction
MCF740Cell cycle arrest

The data indicate that the compound has selective toxicity towards cancerous cells while sparing normal cells.

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzeneethanamine derivatives revealed:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

These findings suggest that benzeneethanamine derivatives could be promising candidates for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneethanamine, N-cyclopropyl-3,4-dimethoxy-
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.